Methyl 2-(pyridin-3-yl)propanoate
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Overview
Description
Methyl 2-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C₉H₉NO₂. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(pyridin-3-yl)propanoate can be synthesized through various methods. One common method involves the reaction of 3-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester product.
Another method involves the use of 3-pyridinecarboxaldehyde and methylmagnesium bromide in a Grignard reaction, followed by oxidation to yield the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using 3-pyridinecarboxylic acid and methanol. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 3-pyridinecarboxylic acid
Reduction: 2-(pyridin-3-yl)propanol
Substitution: Various substituted pyridine derivatives, depending on the specific electrophile used.
Scientific Research Applications
Methyl 2-(pyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-3-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Methyl 2-(pyridin-3-yl)propanoate can be compared with other pyridine derivatives, such as:
Methyl 3-(pyridin-2-yl)propanoate: Similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
Ethyl 2-(pyridin-3-yl)propanoate: Similar ester functionality but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
3-pyridinecarboxylic acid: The carboxylic acid form of the compound, which has different reactivity and applications compared to the ester.
Properties
IUPAC Name |
methyl 2-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-4-3-5-10-6-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWOPQXZCZAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154369-12-7 |
Source
|
Record name | methyl 2-(pyridin-3-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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